D-Xylose-1,2,3,4,5,5'-C-d6

Quantitative Mass Spectrometry Internal Standard Isotope Dilution

D-Xylose-1,2,3,4,5,5'-C-d6 (CAS 2687960-63-8) is a stable isotope-labeled analog of the naturally occurring pentose sugar D-xylose, where six carbon-bound hydrogen atoms are replaced by deuterium (²H). With a molecular formula of C₅H₄D₆O₅ and a molecular weight of 156.17 g/mol, this perdeuterated compound serves as a mass spectrometry (MS) internal standard for the quantification of xylose in complex biological matrices and as a tracer in metabolic studies, providing a +6 Da mass shift relative to unlabeled xylose (MW 150.13 g/mol).

Molecular Formula C₅H₄D₆O₅
Molecular Weight 156.17
Cat. No. B1161299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Xylose-1,2,3,4,5,5'-C-d6
Molecular FormulaC₅H₄D₆O₅
Molecular Weight156.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Xylose-1,2,3,4,5,5'-C-d6: A Perdeuterated Pentose for Isotopic Tracing and Quantitation


D-Xylose-1,2,3,4,5,5'-C-d6 (CAS 2687960-63-8) is a stable isotope-labeled analog of the naturally occurring pentose sugar D-xylose, where six carbon-bound hydrogen atoms are replaced by deuterium (²H) . With a molecular formula of C₅H₄D₆O₅ and a molecular weight of 156.17 g/mol, this perdeuterated compound serves as a mass spectrometry (MS) internal standard for the quantification of xylose in complex biological matrices and as a tracer in metabolic studies, providing a +6 Da mass shift relative to unlabeled xylose (MW 150.13 g/mol) . Its isotopologue profile is distinct from single-site deuterated or ¹³C-labeled xylose variants, offering specific advantages in analytical method development .

1 Perdeuterated pentose with a clean +6 Da mass shift for MS quantification workflows
2 Separates internal standard signal from natural ¹³C isotopologue interference in complex matrices
3 98 atom % D enrichment supports method validation and batch-to-batch consistency

Why Unlabeled Xylose or Other Isotopologues Cannot Substitute for D-Xylose-1,2,3,4,5,5'-C-d6 in Quantitative MS and NMR Workflows


Substituting this perdeuterated compound with unlabeled xylose, single-site deuterated analogs (e.g., D-xylose-2-d), or ¹³C-labeled variants (e.g., D-xylose-5-¹³C) is not analytically equivalent. Unlabeled xylose provides no mass shift and cannot serve as an internal standard for MS [1]. Partially deuterated forms may suffer from incomplete isotopic enrichment, leading to complex MS spectra with overlapping isotopologue peaks from the analyte and standard, reducing quantification accuracy . Critically, while ¹³C-labeled internal standards are often preferred for LC-MS/MS because they co-elute with the analyte, perdeuterated standards offer a distinct advantage in specific applications such as neutron diffraction studies or when a larger mass shift is required to avoid spectral interference from naturally occurring isotopologues [2][3].

Unlabeled xylose Provides no mass shift and cannot function as an internal standard for MS quantification.
¹³C-labeled analogs May better compensate ion suppression in LC-MS/MS where co-elution is critical; deuterated standards can exhibit a retention time shift.
Single-site deuterated forms May show incomplete isotopic enrichment, producing complex MS spectra with overlapping isotopologue peaks.

Quantitative Differentiation of D-Xylose-1,2,3,4,5,5'-C-d6 Against Key Comparators


Perdeuteration Provides a Superior +6 Da Mass Shift for Internal Standardization Compared to ¹³C-Labeled Xylose Where Spectral Overlap is a Concern

When selecting an internal standard for xylose quantification by LC-MS, a key consideration is the potential for spectral overlap between the analyte's naturally occurring ¹³C isotopologues and the internal standard. Unlabeled xylose has a natural abundance of ~5.5% for its M+1 ion (from ¹³C). A perdeuterated internal standard like D-Xylose-1,2,3,4,5,5'-C-d6 introduces a +6 Da mass shift, which completely separates the standard's quantification channel from the analyte's M+1 and M+2 isotopic peaks, unlike a single ¹³C-labeled standard (e.g., D-Xylose-5-¹³C) which only provides a +1 Da shift [1]. This larger mass separation is critical when quantifying low concentrations of xylose in complex matrices where the analyte's natural isotopic peaks could interfere with the internal standard signal.

Mass shift vs ¹³C label
Class-level
+6 Da (perdeuterated) vs +1 Da (single ¹³C)
Supports mass-shift selection when natural isotopologue interference is the primary concern
5 Da greater separation from analyte M+1 isotopologue peaks
Quantitative Mass Spectrometry Internal Standard Isotope Dilution Spectral Interference

13C-Labeled Internal Standards Demonstrate Superior Compensation for Ion Suppression in LC-MS/MS Compared to Deuterated Analogs

A direct head-to-head comparison of ²H- and ¹³C-labeled internal standards for LC-ESI-MS/MS analysis demonstrated that deuterated standards can elute at a different retention time from the analyte, failing to fully compensate for matrix-induced ion suppression. For 2-methylhippuric acid (2MHA), concentrations generated with a ²H₇-labeled internal standard were on average 59.2% lower than those generated with a ¹³C₆-labeled internal standard. Spike accuracy tests revealed a -38.4% bias for the ²H-labeled standard, compared to no significant bias for the ¹³C-labeled version [1]. This class-level evidence indicates that a perdeuterated xylose standard (with an even larger number of ²H atoms) may exhibit an even more pronounced chromatographic isotope effect and retention time shift, making a ¹³C-labeled xylose analog (like D-Xylose-U-¹³C₅) a preferred choice for applications where co-elution is critical.

Ion suppression compensation
Class-level
59.2% lower concentration with ²H-labeled standard vs ¹³C₆-labeled
Reported matrix-effect context; ¹³C-labeled analogs may better compensate ion suppression in LC-ESI-MS/MS
Spike recovery bias of -38.4% for deuterated standard; 2MHA urinary biomarker study
LC-MS/MS Ion Suppression Matrix Effects Isotopic Standard Performance

Site-Specific Deuterium Labeling Enables Unique Conformational Analysis via Neutron Diffraction, an Application Unsuitable for ¹³C Labels

Neutron diffraction with isotopic substitution (NDIS) experiments require the specific labeling of a target molecule with deuterium at non-exchangeable hydrogen positions to extract atomic-level structural information. A study on D-xylose in aqueous solution used a deuterium atom at the C4 position to determine the conformation of the C4 hydroxyl group, showing that the trans conformation is strongly disfavored [1]. This technique is uniquely dependent on the large difference in neutron scattering length between hydrogen (-3.74 fm) and deuterium (+6.67 fm). While the cited study used a mono-deuterated species, perdeuterated xylose like D-Xylose-1,2,3,4,5,5'-C-d6 is a critical precursor or component for contrast variation NDIS experiments, which are impossible to perform with ¹³C labeling due to carbon's negligible difference in neutron scattering length between isotopes [2].

Neutron diffraction contrast
Reported
²H: +6.67 fm vs H: -3.74 fm scattering length
Supports structural biology applications using neutron scattering with isotopic substitution
¹³C/¹²C substitution provides negligible contrast for neutron diffraction
Neutron Diffraction Structural Biology Isotopic Substitution Hydroxyl Conformation

Isotopic Enrichment of 98 atom % D Provides Defined Chemical Purity for Analytical Standardization

Commercially available perdeuterated D-xylose is supplied with a certified isotopic enrichment of 98 atom % D . This is a controlled specification that ensures batch-to-batch consistency for method validation. In contrast, partially labeled analogs (e.g., D-xylose-2-d) may have lower or less strictly controlled enrichment levels, leading to a complex mixture of labeled and unlabeled species that can undermine quantitative method robustness . An internal standard with 98% enrichment ensures a clean, well-defined mass envelope, simplifying spectrum interpretation and fulfilling regulatory requirements for analytical method validation.

Isotopic enrichment specification
Data to verify
98 atom % D
Supports method validation consistency; specification review recommended
Vendor-specified enrichment; batch-to-batch verification advised
Isotopic Enrichment Certified Reference Material Analytical Standardization

Optimal Scientific and Industrial Applications for D-Xylose-1,2,3,4,5,5'-C-d6


Neutron Scattering and Diffraction Studies of Carbohydrate Structure and Hydration

As detailed in the evidence, deuterium labeling provides unique contrast for neutron diffraction. Perdeuterated xylose is an ideal solute for contrast variation experiments aimed at resolving the conformation of hydroxyl groups and the structuring of surrounding water molecules in aqueous solution [1]. This application is not feasible with ¹³C-labeled sugars.

Internal Standard for GC-MS or Historical LC-MS Methods Where Spectral Interference From Natural Isotopologues is a Primary Concern

In MS-based quantification, if the primary challenge is interference from the analyte's natural ¹³C isotopologues rather than matrix-induced ion suppression, the +6 Da shift of this perdeuterated standard is a decisive advantage over single ¹³C-labeled alternatives [2]. However, for modern UPLC-MS/MS methods, evidence shows that ¹³C-labeled standards should be preferred to avoid inaccurate quantification from ion suppression [3].

Metabolic Tracing of Xylose Incorporation into Plant Cell Wall Polysaccharides

The +6 Da mass tag allows for the tracking of xylose and its metabolic products in complex polysaccharide hydrolysates from plant biomass using mass spectrometry. The distinct mass shift facilitates the separation of labeled metabolites from the pool of endogenous unlabeled sugars in cell wall extracts.

Development and Validation of Analytical Methods for Xylose in Food and Beverage Products

The high isotopic purity (98 atom % D) of commercially available perdeuterated xylose supports its use as a primary internal standard for validating LC-MS or GC-MS methods for quantifying xylose content in food matrices, ensuring compliance with nutritional labeling and quality control standards .

Application
Selection Property
Validation Focus
Neutron scattering structural studies
Deuterium neutron scattering contrast
Isotopic substitution method compatibility
GC-MS quantification with spectral interference concerns
+6 Da mass shift from unlabeled analyte
Natural isotopologue interference review
Metabolic tracing in plant biomass
Distinct mass tag for labeled metabolite tracking
Labeled/unlabeled sugar separation in hydrolysates
Food and beverage xylose method validation
98 atom % D enrichment consistency
Isotope dilution method linearity review
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